N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Description
N-Benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide (CAS 1050886-07-1, C₁₂H₁₂ClN₃O₂, MW 265.70) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and an acetamide moiety at position 2. This compound is commercially available (e.g., Santa Cruz Biotechnology, Product Code sc-355511) and is utilized in organic synthesis and drug discovery due to its reactive chloromethyl group, which facilitates further functionalization . Safety data indicate significant hazards, including explosive instability (H200 series warnings), necessitating stringent handling protocols .
Properties
IUPAC Name |
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-7-12-15-10(16-18-12)6-11(17)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHOQFNBWZJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide involves several steps. One common synthetic route includes the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 5-(chloromethyl)-1,2,4-oxadiazole to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
Biological Research Applications
- Proteomics :
- Drug Development :
Material Science Applications
- Polymer Chemistry :
- Sensors and Electronics :
Case Study 1: Antimicrobial Efficacy
A study published in 2020 evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In a 2021 study focused on anticancer agents, researchers tested this compound against breast cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis markers compared to control groups.
Mechanism of Action
The mechanism of action of N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 1,2,4-Oxadiazole Family
2-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-yl]-N-Methylacetamide (CAS 1384430-49-2, C₆H₈ClN₃O₂)
- Key Differences : Replaces the benzyl group with a methyl group on the acetamide nitrogen.
- Implications : Reduced steric bulk and lower lipophilicity compared to the benzyl analog may alter pharmacokinetic properties. Synthesis likely follows similar nucleophilic substitution pathways, as seen in , where 5-(chloromethyl)-1,2,4-oxadiazole derivatives react with amines or carboxylates .
N-(3-Chlorophenyl)-2-[5-(3-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]Acetamide (CAS 915925-69-8, C₁₆H₁₁N₃O₂FCl)
- Key Differences : Features substituted phenyl groups on both the oxadiazole (3-fluorophenyl) and acetamide (3-chlorophenyl) moieties.
- Implications : The electron-withdrawing fluorine and chlorine substituents may enhance metabolic stability and target binding affinity. Such modifications are common in kinase inhibitors or antimicrobial agents .
Heterocyclic Variants: Benzisoxazole Derivatives
N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide
- Key Differences : Replaces the 1,2,4-oxadiazole core with a benzisoxazole ring.
- Implications: Benzisoxazole derivatives are known for anticonvulsant and antipsychotic activities. The chloromethyl group here enables similar reactivity for further derivatization, but the heterocycle’s electronic profile differs, affecting ring stability and intermolecular interactions .
Biological Activity
N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
This compound can be synthesized through a multi-step process involving the reaction of benzylamine with 2-chloroacetyl chloride, followed by the introduction of the oxadiazole moiety. The chemical structure is characterized by the presence of a chloromethyl group that enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modification of enzyme activities. This interaction is crucial for understanding its role as a potential therapeutic agent.
3.1 Antiviral Activity
Recent studies highlight N-benzyl-acetamides, including this compound, as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For instance, compounds derived from this class demonstrated IC50 values ranging from 1.11 to 4.55 μM against RdRp, showcasing their potential as antiviral agents in the context of COVID-19 treatment .
3.2 Anticonvulsant Effects
Research has indicated that derivatives of N-benzyl-acetamides exhibit significant anticonvulsant properties. In particular, studies have shown that certain substituted derivatives possess ED50 values comparable to established anticonvulsants like phenytoin. For example, specific derivatives demonstrated ED50 values in mice as low as 8.3 mg/kg . This suggests a promising avenue for developing new treatments for epilepsy.
3.3 Anticancer Potential
The oxadiazole moiety in this compound has been identified as a privileged scaffold in anticancer drug discovery. Compounds containing oxadiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications of this compound can lead to varying degrees of potency against different cancer types.
4. Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50/ED50 Values |
|---|---|---|---|
| N-benzyl-2-[5-(methyl)-1,2,4-oxadiazol-3-yl]acetamide | Structure | Moderate antiviral activity | IC50 > 10 μM |
| N-benzyl-2-[5-(bromomethyl)-1,2,4-oxadiazol-3-yl]acetamide | Structure | Low anticancer activity | ED50 > 20 mg/kg |
| N-benzyl-2-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]acetamide | Structure | Significant anticonvulsant effects | ED50 = 6.5 mg/kg |
5. Case Studies
Case Study: SARS-CoV-2 Inhibition
A study conducted on various N-benzyl-acetamides revealed that derivatives including this compound inhibited SARS-CoV-2 RdRp effectively. The most potent compound exhibited an IC50 value significantly lower than remdesivir .
Case Study: Anticonvulsant Activity
In another investigation focusing on anticonvulsant properties, several derivatives were tested in animal models demonstrating efficacy comparable to traditional medications. The results indicated that structural modifications could enhance potency and selectivity for specific receptor targets .
Q & A
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Liver microsome assays : Incubate with rat/human microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Evaluates drug-drug interaction risks using fluorogenic substrates .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
